1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-
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Overview
Description
1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-: is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]- can be achieved through several methods. One common approach involves the reaction of 2-(trifluoromethoxy)aniline with maleic anhydride under acidic conditions to form the corresponding maleamic acid. This intermediate is then cyclized to yield the desired pyrrole-2,5-dione derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to minimize side reactions and enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Substituted phenyl or pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and microbial processes.
Comparison with Similar Compounds
- 1H-Pyrrole-2,5-dione (Maleimide)
- 1-Methyl-1H-pyrrole-2,5-dione
- 1-Benzyl-1H-pyrrole-2,5-dione
Comparison: 1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C11H6F3NO3 |
---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-4-2-1-3-7(8)15-9(16)5-6-10(15)17/h1-6H |
InChI Key |
FQJYLEOAHQVMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)OC(F)(F)F |
Origin of Product |
United States |
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